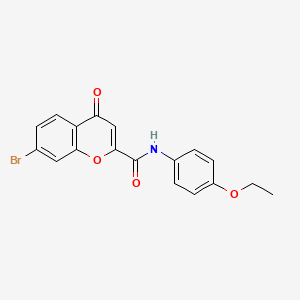![molecular formula C24H34N2O4S2 B12201499 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B12201499.png)
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is a complex organic compound featuring a piperazine ring substituted with two benzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves the reaction of piperazine with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the corresponding piperazine derivative.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine compounds depending on the nucleophile used.
Scientific Research Applications
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with different functional groups.
Bis(phthalimido)piperazine: A piperazine derivative with phthalimido groups.
2,3-Dihydro-phthalazine-1,4-dione: A related compound with a different ring structure.
Uniqueness
1,4-Bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzenesulfonyl groups provide a unique combination of reactivity and potential biological activity .
Properties
Molecular Formula |
C24H34N2O4S2 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
1,4-bis[(2-methyl-5-propan-2-ylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C24H34N2O4S2/c1-17(2)21-9-7-19(5)23(15-21)31(27,28)25-11-13-26(14-12-25)32(29,30)24-16-22(18(3)4)10-8-20(24)6/h7-10,15-18H,11-14H2,1-6H3 |
InChI Key |
KDNQAEXWONOEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12201419.png)
![2-(4-fluorophenoxy)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B12201430.png)
![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201439.png)
![(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12201444.png)

![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12201455.png)
![2-methoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12201456.png)
![2-[(5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B12201460.png)
![Ethyl [2,2,2-trichloro-1-(phenylsulfonyl)ethyl]carbamate](/img/structure/B12201466.png)
![6-Phenyl-2-[4-(6-phenylbenzothiazol-2-yl)butyl]benzothiazole](/img/structure/B12201467.png)
![1-[(3-chloro-2-methylphenyl)amino]-3-(3,6-dibromo-9H-carbazol-9-yl)propan-2-ol](/img/structure/B12201492.png)
![2-[(2-hydroxy-2-phenylethyl)amino]-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12201496.png)
![N-[(2E)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12201503.png)
![2-[4-(Methylpropyl)phenoxy]propanamide](/img/structure/B12201515.png)
